molecular formula C13H19N3OS2 B5691932 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 618076-62-3

3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No. B5691932
CAS RN: 618076-62-3
M. Wt: 297.4 g/mol
InChI Key: NRVRSTUNOBBWLO-UHFFFAOYSA-N
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Description

3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (ACTT) is a chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is not fully understood. However, studies have shown that 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has also been found to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects
3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can induce apoptosis (programmed cell death) in cancer cells. 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is also stable under normal laboratory conditions and can be stored for long periods. However, one of the limitations of using 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide in lab experiments is that it can be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for research on 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide. One area of research could be to study the mechanism of action of 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide in more detail. Another area of research could be to investigate the potential use of 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide in combination with other drugs for the treatment of cancer and infectious diseases. Furthermore, more studies are needed to determine the optimal dosage and administration of 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide for therapeutic use.

Synthesis Methods

The synthesis of 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can be achieved using various methods. One of the commonly used methods is the reaction of cyclohexylamine with ethyl 2-chloroacetate, followed by the reaction of the resulting compound with potassium thiocyanate. The resulting product is then reacted with allylamine and ammonium carbonate to obtain 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide.

Scientific Research Applications

3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has been found to have potential applications in scientific research. One of the areas where 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has been studied extensively is in the field of cancer research. Studies have shown that 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has also been studied for its potential use in the treatment of infectious diseases such as tuberculosis.

properties

IUPAC Name

4-amino-N-cyclohexyl-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS2/c1-2-8-16-11(14)10(19-13(16)18)12(17)15-9-6-4-3-5-7-9/h2,9H,1,3-8,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVRSTUNOBBWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=S)C(=O)NC2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

CAS RN

618076-62-3
Record name 3-ALLYL-4-AMINO-N-CYCLOHEXYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE
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